molecular formula C3H6OS B1222608 PROPANETHIAL S-OXIDE, (1Z)- CAS No. 32157-29-2

PROPANETHIAL S-OXIDE, (1Z)-

Cat. No.: B1222608
CAS No.: 32157-29-2
M. Wt: 90.15 g/mol
InChI Key: BAZSXBOAXJLRNH-UHFFFAOYSA-N
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Mechanism of Action

Propanethial S-oxide acts as a lachrymatory agent, triggering tearing and stinging on contact with the eyes . When it comes into contact with the surface of the eye, it reacts with water to create an acid that stimulates a nervous response, triggering tears to wash the irritant away .

Safety and Hazards

The primary hazard associated with Propanethial S-oxide is that it acts as a lachrymatory agent, causing a stinging sensation and tears when it comes into contact with the eyes .

Future Directions

Propanethial S-oxide is thought to be a natural defense against being eaten by animals . It can also kill bacteria and fungi, making it a useful (albeit mild and slightly unpleasant) antibiotic . Future research may explore these properties further and investigate potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

PROPANETHIAL S-OXIDE, (1Z)- is not typically synthesized in a laboratory setting due to its natural occurrence in onions. its formation involves the enzymatic breakdown of amino acid sulfoxides present in onion cells. When an onion is cut, enzymes called alliinases convert these amino acid sulfoxides into sulfenic acids. These sulfenic acids are then rapidly rearranged by another enzyme, lachrymatory factor synthase, to form propanethial S-oxide .

Industrial Production Methods

Properties

IUPAC Name

1-sulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-2-3-5-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSXBOAXJLRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954029
Record name Propanethial S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32157-29-2, 70565-74-1, 74635-27-1
Record name Thiopropanal S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32157-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanethial S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032157292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-Propanethial S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070565741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanethial S-oxide, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074635271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanethial S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPANETHIAL S-OXIDE, (1Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI55X42ZZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPANETHIAL S-OXIDE, (1E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLN93NUR7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thial-1-Propene-1-thiol S-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040346
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